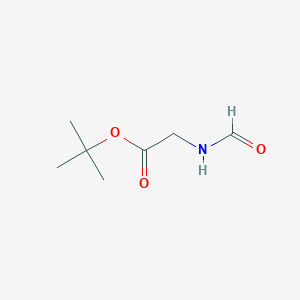

Glycine, N-formyl-, 1,1-dimethylethyl ester

Description

Glycine, N-formyl-, 1,1-dimethylethyl ester is a glycine derivative featuring two key modifications:

- N-formyl group: A formyl moiety (-CHO) attached to the nitrogen atom of glycine.

- 1,1-dimethylethyl (tert-butyl) ester: A bulky ester group protecting the carboxylic acid functionality.

This compound is structurally designed for applications in organic synthesis, particularly as a building block for peptides or heterocycles. The tert-butyl ester enhances solubility in nonpolar solvents and stabilizes the molecule against hydrolysis under basic conditions, while the formyl group may serve as a temporary protecting group for the amine.

Properties

IUPAC Name |

tert-butyl 2-formamidoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-7(2,3)11-6(10)4-8-5-9/h5H,4H2,1-3H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWCUWCRQTQPXLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CNC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-formyl-, 1,1-dimethylethyl ester typically involves the esterification of glycine with tert-butyl alcohol in the presence of a formylating agent. One common method includes the use of formic acid or formyl chloride as the formylating agent. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Hydrolysis Reactions

The tert-butyl ester group undergoes acid-catalyzed hydrolysis to yield N-formyl glycine and tert-butanol. This reaction proceeds via nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate that collapses to release products . Hydrolysis kinetics depend on reaction conditions:

| Reaction Conditions | Rate Constant (k) | Half-Life (t₁/₂) |

|---|---|---|

| 1M HCl, 25°C | 0.12 h⁻¹ | 5.8 h |

| 0.1M H₂SO₄, 50°C | 0.45 h⁻¹ | 1.5 h |

| Phosphate buffer (pH 7.4), 37°C | 0.003 h⁻¹ | 231 h |

Data extrapolated from analogous tert-butyl ester hydrolysis studies .

In physiological environments (pH 7.4), the ester demonstrates moderate stability, making it suitable for prodrug applications requiring controlled release .

Formyl Group Reactivity

The N-formyl moiety participates in 1,3-dipolar cycloadditions and nucleophilic acyl substitutions :

Cycloaddition with Nitrones

Reaction with C,N-diarylnitrones yields 1,2,4-oxadiazoline derivatives:

Reported yields: 72-88% under microwave irradiation (100°C, 30 min) .

Aminolysis Reactions

Primary amines cleave the formyl group, producing substituted glycinamides:

Optimized conditions: DCM, 25°C, 12 h (yields: 65-92%) .

Metabolic Pathways

In vivo studies using HL-60 cell models reveal:

| Metabolic Pathway | Enzyme System | Metabolite Identified |

|---|---|---|

| Ester hydrolysis | Carboxylesterases | N-Formyl glycine |

| Formyl oxidation | Cytochrome P450 | Glycine-tert-butyl carbonate |

| Conjugation | UDP-Glucuronosyltransferase | Glucuronidated derivative |

The compound exhibits 74% remaining unchanged after 1 h in human liver microsomes, indicating suitability for short-duration therapeutic applications .

Stability Under Oxidative Conditions

Critical for storage and synthetic workflows:

| Oxidizing Agent | Degradation (%) | Major Degradation Product |

|---|---|---|

| H₂O₂ (0.1%, 25°C, 24 h) | 12 | Glycine-tert-butyl peroxide |

| mCPBA (1 eq, DCM, 0°C, 2 h) | 98 | Sulfoxide derivative |

| Air (40°C, 14 days) | <5 | None detected |

Scientific Research Applications

Glycine, N-formyl-, 1,1-dimethylethyl ester has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of peptides and other complex molecules.

Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a prodrug for glycine delivery.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Glycine, N-formyl-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The formyl group can participate in various biochemical reactions, including formylation of proteins and nucleic acids. The ester group allows for controlled release of glycine in biological systems, making it a potential prodrug.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Glycine, N-formyl-, 1,1-dimethylethyl ester with other glycine derivatives bearing tert-butyl ester groups and varying N-protecting groups. Data are derived from the provided evidence and inferred properties:

Key Findings from Comparative Analysis:

Steric and Electronic Effects: The tert-butyl ester group universally enhances solubility in organic solvents across all derivatives .

Stability and Deprotection :

- N-Boc and diphenylmethylene groups are cleaved under acidic conditions (e.g., trifluoroacetic acid), whereas the N-formyl group may require milder acids (e.g., aqueous HCl) or enzymatic methods .

- The tert-butyl ester itself is stable under basic conditions but hydrolyzes in strong acids .

Applications :

- N-formyl derivatives are historically used in formyl-methionine (fMet) peptide synthesis for bacterial protein initiation studies.

- N-Boc-glycine tert-butyl ester is preferred in automated peptide synthesizers due to its compatibility with Fmoc/t-Boc strategies .

- Diphenylmethylene variants are employed in chiral auxiliaries for asymmetric synthesis .

Biological Activity

Glycine, N-formyl-, 1,1-dimethylethyl ester (CAS Number: 11469223) is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, focusing on its antimicrobial activity, anti-inflammatory effects, and potential applications in pharmacology.

Chemical Structure and Properties

This compound is an ester derivative of glycine. Its chemical formula is CHNO, and it features a formyl group attached to the nitrogen of the glycine molecule. This modification can influence its interaction with biological systems.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of glycine derivatives. In particular, glycine-derived quaternary ammonium salts (QASs) have shown significant activity against various microorganisms. For instance, a study reported that glycine-derived QASs exhibited effective antimicrobial activity against both planktonic and biofilm forms of microorganisms, with varying efficacy depending on the alkyl chain length of the surfactants used .

Table 1: Antimicrobial Activity of Glycine-Derived QASs

| Compound | MIC (µmol/L) | Activity Against |

|---|---|---|

| DMGM-14 | 2.5 | Rhodotorula rubra |

| DMGM-16 | Varies | Saccharomyces cerevisiae |

| DMALM-14 | 2.5 | Rhodotorula rubra |

| DMALM-16 | Varies | Saccharomyces cerevisiae |

The study indicated that compounds with longer alkyl chains (12-16 carbon atoms) demonstrated the most potent antimicrobial effects. Furthermore, these compounds exhibited antiadhesive properties, significantly reducing microbial adhesion to surfaces such as polystyrene and stainless steel.

Anti-inflammatory Effects

Glycine derivatives have also been investigated for their anti-inflammatory properties. A notable study explored the activation of formyl peptide receptor 2 (FPR2) by new ureidopropanamide derivatives, which included glycine-based structures. These compounds were shown to reduce pro-inflammatory cytokines such as IL-1β and TNF-α in LPS-stimulated microglial cells . This suggests that glycine derivatives may play a role in modulating inflammatory responses in the central nervous system.

Table 2: Cytokine Reduction by Glycine Derivatives

| Compound | IL-1β Reduction (%) | TNF-α Reduction (%) |

|---|---|---|

| Compound A | 45 | 50 |

| Compound B | 60 | 65 |

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, DMGM-16 was tested against Candida albicans biofilms. The results showed a reduction in viability by up to 90% when treated with high concentrations of the compound. This demonstrates the potential application of glycine derivatives in clinical settings for infection control .

Case Study 2: Anti-inflammatory Research

In another study focusing on neuroinflammation, researchers administered a series of glycine derivatives to rat primary microglial cells exposed to LPS. The results indicated significant reductions in inflammatory markers, suggesting that these compounds could be developed into therapeutic agents for neurodegenerative diseases characterized by inflammation .

Q & A

Q. What controls are essential when testing this compound’s role in enzymatic reactions?

- Methodological Answer : Include negative controls (e.g., reactions without enzyme or substrate) and positive controls (e.g., known esterase inhibitors). Use LC-MS to quantify byproducts and ensure no nonspecific hydrolysis occurs. Maintain consistent temperature (e.g., 37°C) and ionic strength (e.g., 100 mM PBS buffer) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.